N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Description
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a nitrobenzamide moiety, and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-15-7-6-11(9-16(15)26-2)14-10-27-18(19-14)20-17(22)12-4-3-5-13(8-12)21(23)24/h3-10H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTKYKOEIRWRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be synthesized by the nitration of a suitable benzamide precursor using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-aminobenzamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl)-N-phenylamine
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- 3,4-Dimethoxyphenylacetonitrile
Uniqueness
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, also known as Ro 61-8048, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of kynurenine 3-monooxygenase (KMO). This detailed article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- Molecular Formula : C17H15N3O6S
- Molecular Weight : 385.43 g/mol
Ro 61-8048 acts primarily as a potent and competitive inhibitor of kynurenine 3-monooxygenase (KMO) . This enzyme plays a crucial role in the metabolism of tryptophan along the kynurenine pathway, influencing levels of neuroactive metabolites such as kynurenic acid. By inhibiting KMO:
- Increases Kynurenic Acid Levels : Elevated levels of kynurenic acid can antagonize the glycine site of NMDA receptors, potentially providing neuroprotective effects.
- Reduces Extracellular Glutamate : Lower glutamate levels may contribute to anticonvulsant effects and mitigate excitotoxicity in neurological disorders.
Neuroprotective Effects
Research indicates that Ro 61-8048 exhibits neuroprotective properties , which have been linked to:
- Antidystonic Activity : The compound has shown promise in alleviating symptoms associated with dystonia.
- Anticonvulsant Activity : Its ability to modulate glutamate levels may offer therapeutic benefits in seizure disorders.
Case Studies and Research Findings
- KMO Inhibition Study
- Neuroprotective Study
Comparative Analysis of Related Compounds
The following table summarizes key properties and activities of related compounds within the benzamide and thiazole classes:
| Compound Name | KMO Inhibition (K_i) | IC_50 (nM) | Notable Activities |
|---|---|---|---|
| N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | 4.8 nM | 37 | Neuroprotective, Anticonvulsant |
| 4-Iodo-3-nitrobenzamide | Not specified | Not specified | Cytotoxic to tumor cells |
| N-(4-tert-butyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide | Not specified | Not specified | Potential anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
